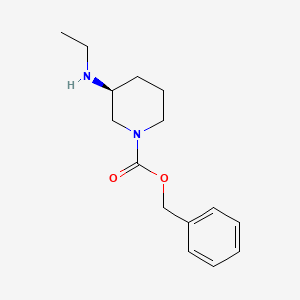

(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate

Description

(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring an ethylamino substituent at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine-based molecules, such as dopamine receptor antagonists and enzyme inhibitors. The stereochemistry at the 3-position (S-configuration) may influence its binding affinity to biological targets, as observed in related compounds .

Properties

IUPAC Name |

benzyl (3S)-3-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHWJUIFKOMNQG-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This reaction is typically catalyzed by TMSI in methanol at room temperature, yielding the desired substituted piperidines in moderate to good yields . Industrial production methods often involve the use of tert-butyl (S)-3-(ethylamino)piperidine-1-carboxylate as a starting material, which is then further modified to obtain the final product .

Chemical Reactions Analysis

(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive activities . In medicine, it is explored for its potential therapeutic applications in the treatment of cancer, schizophrenia, Parkinson’s disease, influenza, viral infections including AIDS, obesity, and diabetes . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, stereochemistry, and reported biological activities.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings:

Substituent Effects on Activity: The trifluoromethoxybenzyloxy group in VM-A-48 enhances lipophilicity and receptor binding, contributing to its potency as a dopamine D4 antagonist . In contrast, the ethylamino group in the target compound may favor interactions with amine-binding pockets in receptors.

Stereochemical Influence :

- The S-configuration at the 3-position in both the target compound and VM-A-48 is critical for enantioselective interactions. For example, VM-A-48’s activity is lost in its R-enantiomer .

Synthetic Utility: Compounds like ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate are intermediates in synthesizing bicyclic amines (e.g., decahydro-1,6-naphthyridines), highlighting the versatility of piperidine scaffolds in complex molecule assembly .

Biological Activity

(S)-Benzyl 3-(ethylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an ethylamino moiety. The stereochemistry at the piperidine nitrogen is crucial for its biological activity, as chirality can influence receptor interactions and pharmacodynamics.

The compound acts primarily through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It may function as an agonist or antagonist depending on the target receptor, influencing various biochemical pathways related to mood regulation, pain perception, and cognitive functions. Further studies are needed to elucidate specific molecular interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, comparable to established antibiotics. For instance, MIC values were recorded between 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Neuropharmacological Effects

The compound has been evaluated for its effects on central nervous system (CNS) disorders. In animal models, it has shown promise in alleviating symptoms of anxiety and depression, likely through serotonin receptor modulation. A study reported that the compound significantly reduced anxiety-like behavior in rodents when administered at specific dosages .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

In a controlled study involving mice, this compound was administered at varying doses to assess its impact on anxiety-related behaviors using the elevated plus maze test. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. For example, cross-electrophile coupling using catalysts like triphenylphosphine oxide can introduce substituents at the piperidine 3-position. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity and yield. In analogous syntheses, benzyl-protected piperidine derivatives were coupled with halopyridines in dimethylformamide (DMF) at 100°C, achieving yields of 39–75% after purification by column chromatography . Chiral resolution or asymmetric synthesis may be required to ensure the (S)-configuration, as seen in stereospecific analogs .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, in related piperidine carboxylates, ¹H NMR peaks at δ 1.2–1.4 ppm (ethyl group) and δ 4.5–5.1 ppm (benzyloxy protons) are diagnostic. MS data (e.g., [M+H]⁺ ions) validate molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). Impurities from incomplete coupling or stereochemical byproducts require chiral chromatography for resolution .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer: While specific toxicity data for this compound are unavailable, general piperidine derivative protocols apply:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical splash goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of enantiomerically pure this compound?

- Methodological Answer: Yield optimization involves:

- Catalyst Screening: Palladium complexes or organocatalysts for asymmetric induction.

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance coupling efficiency.

- Temperature Control: Lower temperatures (0–25°C) reduce racemization risks.

- Purification: Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers. In a related study, cesium carbonate in DMF improved nucleophilic substitution yields by deprotonating the amine precursor .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer: Contradictions often arise from:

- Dynamic Stereochemistry: Use variable-temperature NMR to detect conformational exchange.

- Impurity Interference: 2D NMR (COSY, HSQC) clarifies overlapping signals.

- Isotopic Labeling: ¹⁵N or ¹³C labeling aids in assigning ambiguous peaks.

- Computational Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison .

Q. What strategies are employed to study the biological activity of piperidine derivatives like this compound?

- Methodological Answer: Key approaches include:

- Target Identification: Molecular docking against receptors (e.g., GPCRs, kinases) using software like AutoDock Vina.

- In Vitro Assays: Competitive binding studies (IC₅₀ determination) with radiolabeled ligands.

- ADME Profiling: Metabolic stability in liver microsomes and Caco-2 permeability assays.

- Structure-Activity Relationship (SAR): Modifying the ethylamino or benzyloxy groups to assess pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.